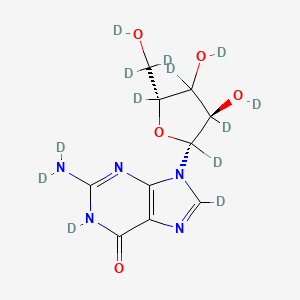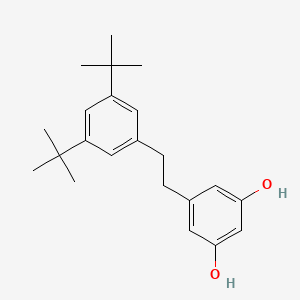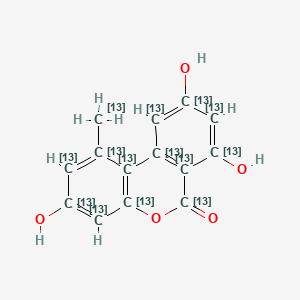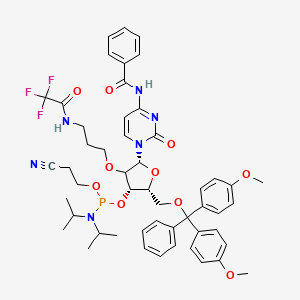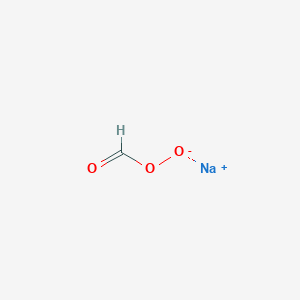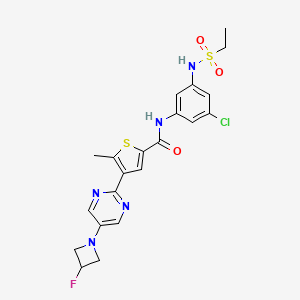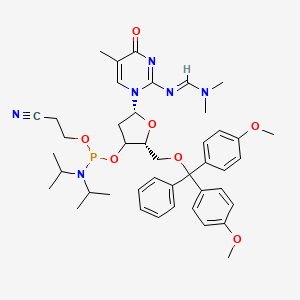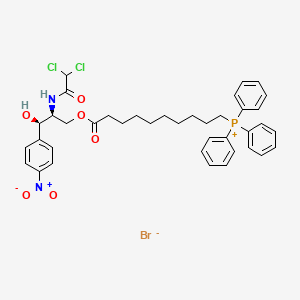
Anti-MRSA agent 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-MRSA agent 9 is a novel compound developed to combat methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen responsible for various infections ranging from minor skin conditions to severe diseases like pneumonia and sepsis. The emergence of MRSA strains resistant to multiple antibiotics has necessitated the development of new therapeutic agents, and this compound represents a promising candidate in this ongoing battle .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 9 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial step typically involves the preparation of a core structure, followed by functionalization to introduce specific substituents that enhance its anti-MRSA activity. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the laboratory procedures and implementing continuous flow techniques to enhance efficiency. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the production rate while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Anti-MRSA agent 9 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, facilitated by reagents like halides or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties that may enhance its antimicrobial activity or pharmacokinetic profile .
Scientific Research Applications
Anti-MRSA agent 9 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and biofilm formation, providing insights into bacterial resistance mechanisms.
Medicine: Explored as a potential therapeutic agent for treating MRSA infections, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Utilized in the development of new antimicrobial coatings and materials to prevent bacterial contamination
Mechanism of Action
The mechanism of action of Anti-MRSA agent 9 involves targeting specific molecular pathways in MRSA. It primarily disrupts the synthesis of the bacterial cell wall by inhibiting key enzymes involved in peptidoglycan biosynthesis. This leads to weakened cell walls and ultimately bacterial cell death. Additionally, this compound may interfere with other cellular processes, such as protein synthesis and DNA replication, further enhancing its antimicrobial effects .
Comparison with Similar Compounds
- Vancomycin
- Linezolid
- Daptomycin
- Ceftaroline
- Tigecycline
Anti-MRSA agent 9 stands out due to its unique mechanism of action and potential to overcome existing resistance mechanisms, making it a valuable addition to the arsenal against MRSA .
Properties
Molecular Formula |
C39H44BrCl2N2O6P |
|---|---|
Molecular Weight |
818.6 g/mol |
IUPAC Name |
[10-[(2S,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-10-oxodecyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C39H43Cl2N2O6P.BrH/c40-38(41)39(46)42-35(37(45)30-24-26-31(27-25-30)43(47)48)29-49-36(44)23-15-4-2-1-3-5-16-28-50(32-17-9-6-10-18-32,33-19-11-7-12-20-33)34-21-13-8-14-22-34;/h6-14,17-22,24-27,35,37-38,45H,1-5,15-16,23,28-29H2;1H/t35-,37+;/m0./s1 |
InChI Key |
KCNMZMPRZQQZDM-XOETYOLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OC[C@@H]([C@@H](C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OCC(C(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



